molecular formula C20H21N3O5S B2700091 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886930-27-4

3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2700091
CAS No.: 886930-27-4
M. Wt: 415.46
InChI Key: GCIGZDCEVHYKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886928-35-4) is a synthetic small molecule featuring a benzamide scaffold linked to a 1,3,4-oxadiazole ring, which is further substituted with a methanesulfonylphenyl group . This specific molecular architecture, incorporating heteroaromatic rings and a polar sulfonyl group, is of significant interest in medicinal chemistry and drug discovery research. Compounds with 1,3,4-oxadiazole cores have been extensively studied for a wide array of biological activities and therapeutic potential, including use as nicotinic acetylcholine receptor ligands , enzyme inhibitors such as glycogen synthase kinase-3β (GSK-3β) with good brain permeability , and pH-responsive probes with antibacterial properties . The presence of the methanesulfonyl group can enhance interactions with biological targets and influence the compound's physicochemical properties. This product is supplied with a minimum purity of 90% and is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or a reference standard in projects aimed at developing novel pharmacological tools or investigating structure-activity relationships.

Properties

IUPAC Name

3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-4-11-27-16-9-5-7-14(12-16)18(24)21-20-23-22-19(28-20)15-8-6-10-17(13-15)29(2,25)26/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGZDCEVHYKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the butoxy and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles

LMM5 and LMM11 (Antifungal Agents)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal oxadiazoles with demonstrated efficacy against Candida albicans. Key comparisons:

  • Substituent Effects: LMM5 incorporates a 4-methoxyphenylmethyl group on the oxadiazole ring, while LMM11 has a furan-2-yl group. The benzamide group in LMM5/LMM11 is modified with sulfamoyl substituents, whereas the target compound uses a butoxy chain, likely increasing lipophilicity (log P ~4.5–5.0 estimated) compared to LMM5 (log P ~3.8) .
  • Biological Activity :
    • LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans with IC₅₀ values in the micromolar range. The target compound’s methanesulfonyl group may similarly disrupt redox enzymes .
BG01109 (3-Butoxy-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)

BG01109 (MW 327.33 g/mol) shares the butoxy-benzamide moiety but replaces the 3-methanesulfonylphenyl group with a furan-2-yl group.

  • Physicochemical Properties :
    • The furan group reduces molecular weight (vs. target compound’s ~380–400 g/mol estimate) and may lower log P (~3.5–4.0). This suggests BG01109 has better aqueous solubility but weaker target binding compared to the methanesulfonyl variant .
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide

However, the thioxo group may reduce metabolic stability compared to the methanesulfonylphenyl group in the target compound .

Physicochemical and Drug-Likeness Comparison

Compound Name Molecular Weight (g/mol) log P (Estimated) Key Substituents Biological Activity
Target Compound ~380–400 ~4.5–5.0 3-Methanesulfonylphenyl, butoxy Potential enzyme inhibition
LMM5 535.59 ~3.8 4-Methoxyphenylmethyl, sulfamoyl Antifungal (IC₅₀: 10–50 µM)
LMM11 501.57 ~4.2 Furan-2-yl, cyclohexyl-ethylsulfamoyl Antifungal (IC₅₀: 5–20 µM)
BG01109 327.33 ~3.5 Furan-2-yl, butoxy Not reported
  • Lipinski’s Rule Compliance :
    • The target compound (MW <500, log P ~5.0) marginally violates Lipinski’s criteria due to high log P, similar to compound 4 in , which has log P >5.0 .
    • LMM5 and LMM11 comply with Lipinski’s rules, suggesting better oral bioavailability .

Mechanism and Binding Insights

  • The methanesulfonyl group in the target compound may mimic the sulfamoyl groups in LMM5/LMM11, facilitating interactions with thioredoxin reductase’s active site.
  • The butoxy chain could enhance blood-brain barrier penetration compared to shorter alkoxy chains in analogs like BG01109 .

Biological Activity

The compound 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 319.39 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. A comparative study highlighted that various N-(1,3,4-oxadiazol-2-yl)benzamides , including derivatives similar to the target compound, demonstrated potent activity against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
HSGN-94MRSA0.25 μg/mL
HSGN-220MRSA0.06 μg/mL
A14Gram-positiveBetter than ciprofloxacin

The mechanisms by which these compounds exert their antibacterial effects are varied and include:

  • Inhibition of Trans-Translation : Some oxadiazole derivatives inhibit a ribosome rescue pathway critical for bacterial survival.
  • Disruption of Lipoteichoic Acid Biosynthesis : This pathway is essential for bacterial cell wall integrity.
  • Multi-targeting Activity : Recent studies have shown that certain oxadiazoles regulate essential proteins involved in bacterial metabolism and membrane integrity .

Case Study 1: Efficacy Against MRSA

A study focused on the compound HSGN-94 revealed its efficacy against MRSA strains, with a reported MIC of 0.25 μg/mL. The study employed global proteomics to analyze the impact on bacterial gene expression and identified multiple targets affected by the compound .

Case Study 2: Structure-Activity Relationship (SAR)

Research on various oxadiazole derivatives has led to insights into their structure-activity relationships. For instance, modifications in the sulfonamide group significantly influenced antibacterial potency and selectivity against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.